molecular formula C18H18N6O4 B2739498 1-(benzo[d][1,3]dioxol-5-yl)-3-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)urea CAS No. 1172951-70-0

1-(benzo[d][1,3]dioxol-5-yl)-3-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)urea

Cat. No. B2739498
CAS RN: 1172951-70-0
M. Wt: 382.38
InChI Key: OZZFWKWUPFOQDD-UHFFFAOYSA-N
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Description

1-(benzo[d][1,3]dioxol-5-yl)-3-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)urea is a useful research compound. Its molecular formula is C18H18N6O4 and its molecular weight is 382.38. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Ureas and related heterocyclic compounds are synthesized through various methods, including multicomponent reactions, cyclocondensation, and oxidative carbonylation. These processes often involve eco-friendly and efficient approaches, highlighting the importance of sustainable chemistry in the development of new compounds with potential biological activities. For instance, the use of urea as an organo-catalyst in the synthesis of functionalized pyrans demonstrates the versatility of urea derivatives in facilitating environmentally benign reactions (Brahmachari & Banerjee, 2014).

Antioxidant Activity

Compounds with similar structural features have been evaluated for their antioxidant properties. The synthesis of derivatives and their subsequent screening for antioxidant activity are crucial steps in identifying potential therapeutic agents. For example, the antioxidant determination of certain heterocyclic compounds suggests that these structures can exhibit significant radical scavenging abilities, which is essential for developing new antioxidants (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).

Potential Biological Activities

The structural motifs present in the compound are common in molecules with diverse biological activities, including antimicrobial, anticancer, and insecticidal properties. Synthesis and bioactivity studies aim to explore the therapeutic potential of these compounds. For instance, research on pyrazole derivatives has identified them as promising candidates for antitumor, antifungal, and antibacterial applications, underscoring the importance of these heterocycles in medicinal chemistry (Titi et al., 2020).

properties

{ "Design of the Synthesis Pathway": "The synthesis of 1-(benzo[d][1,3]dioxol-5-yl)-3-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)urea can be achieved through a multi-step process involving the synthesis of intermediate compounds.", "Starting Materials": [ "2-nitrophenol", "Ethyl acetoacetate", "Hydrazine hydrate", "4-ethyl-6-oxo-1,6-dihydropyrimidine-2-carboxylic acid", "Thionyl chloride", "Sodium hydroxide", "1,3-dimethyl-1H-pyrazol-5-amine", "Benzo[d][1,3]dioxole-5-carboxylic acid", "N,N'-dicyclohexylcarbodiimide", "Dimethylformamide", "Chloroform", "Diethyl ether", "Methanol", "Acetic acid", "Water" ], "Reaction": [ "Step 1: Synthesis of 2-nitrophenol from benzo[d][1,3]dioxole-5-carboxylic acid", "a. Dissolve benzo[d][1,3]dioxole-5-carboxylic acid in thionyl chloride and reflux for 4 hours to obtain 2-chlorobenzo[d][1,3]dioxole-5-carboxylic acid.", "b. Add sodium hydroxide to the reaction mixture and reflux for 2 hours to obtain 2-hydroxybenzo[d][1,3]dioxole-5-carboxylic acid.", "c. Nitrate 2-hydroxybenzo[d][1,3]dioxole-5-carboxylic acid with nitric acid to obtain 2-nitrophenol.", "Step 2: Synthesis of ethyl 2-nitrophenylacetate from 2-nitrophenol and ethyl acetoacetate", "a. Dissolve 2-nitrophenol and ethyl acetoacetate in methanol and add sodium methoxide to the reaction mixture.", "b. Reflux the reaction mixture for 6 hours to obtain ethyl 2-nitrophenylacetate.", "Step 3: Synthesis of 4-ethyl-6-oxo-1,6-dihydropyrimidine-2-carboxylic acid from ethyl 2-nitrophenylacetate", "a. Dissolve ethyl 2-nitrophenylacetate in acetic acid and add hydrazine hydrate to the reaction mixture.", "b. Reflux the reaction mixture for 6 hours to obtain 4-ethyl-6-nitro-1,6-dihydropyrimidine-2-carboxylic acid.", "c. Reduce 4-ethyl-6-nitro-1,6-dihydropyrimidine-2-carboxylic acid with palladium on carbon to obtain 4-ethyl-6-oxo-1,6-dihydropyrimidine-2-carboxylic acid.", "Step 4: Synthesis of 1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine from 4-ethyl-6-oxo-1,6-dihydropyrimidine-2-carboxylic acid and 1,3-dimethyl-1H-pyrazol-5-amine", "a. Dissolve 4-ethyl-6-oxo-1,6-dihydropyrimidine-2-carboxylic acid and 1,3-dimethyl-1H-pyrazol-5-amine in dimethylformamide and add N,N'-dicyclohexylcarbodiimide to the reaction mixture.", "b. Reflux the reaction mixture for 6 hours to obtain 1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine.", "Step 5: Synthesis of 1-(benzo[d][1,3]dioxol-5-yl)-3-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)urea from 1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine", "a. Dissolve 1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine and 2-nitrophenol in chloroform and add thionyl chloride to the reaction mixture.", "b. Reflux the reaction mixture for 6 hours to obtain 1-(benzo[d][1,3]dioxol-5-yl)-3-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)urea.", "c. Purify the product by recrystallization from diethyl ether and water." ] }

CAS RN

1172951-70-0

Product Name

1-(benzo[d][1,3]dioxol-5-yl)-3-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)urea

Molecular Formula

C18H18N6O4

Molecular Weight

382.38

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]urea

InChI

InChI=1S/C18H18N6O4/c1-3-11-8-16(25)22-17(19-11)24-15(6-10(2)23-24)21-18(26)20-12-4-5-13-14(7-12)28-9-27-13/h4-8H,3,9H2,1-2H3,(H,19,22,25)(H2,20,21,26)

InChI Key

OZZFWKWUPFOQDD-UHFFFAOYSA-N

SMILES

CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)NC3=CC4=C(C=C3)OCO4

solubility

not available

Origin of Product

United States

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